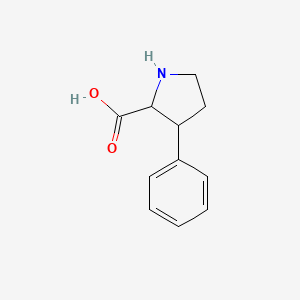

3-phenylpyrrolidine-2-carboxylic Acid

Descripción general

Descripción

3-Phenylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the third carbon and a carboxylic acid group at the second carbon of the pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Phenylpyrrolidine-2-carboxylic acid can be synthesized through several methods:

Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes to form carboxylic acids.

Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to yield carboxylic acids.

Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to form carboxylic acids.

Hydrolysis of Nitriles: Nitriles can be hydrolyzed to produce carboxylic acids.

Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide to form carboxylic acids.

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. For example, the combination of carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine can yield 2-substituted pyrrolidines, including this compound .

Análisis De Reacciones Químicas

Types of Reactions

3-Phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution Reagents: Electrophiles such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

3-Phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to its potential therapeutic effects, such as anticonvulsant and neuroprotective activities .

Comparación Con Compuestos Similares

3-Phenylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Pyrrolidine-2-carboxylic acid: Lacks the phenyl group, resulting in different chemical and biological properties.

3-Phenylproline: Similar structure but with different stereochemistry, leading to variations in biological activity.

Nornicotine: A 2-substituted pyrrolidine with distinct pharmacological effects.

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

3-Phenylpyrrolidine-2-carboxylic acid, a compound with significant structural and functional properties, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a chiral compound characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group. Its unique structure allows it to serve as a versatile building block for various synthetic applications, particularly in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is crucial for modulating metabolic pathways.

- Receptor Binding : It interacts with neurotransmitter receptors, particularly enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission while attenuating glutamate-mediated excitatory neurotransmission .

- Ion Channel Modulation : The compound can modulate voltage-gated ion channels, influencing neuronal excitability and synaptic transmission.

Biological Activities and Applications

The compound's biological activities extend to several applications:

- Neuropharmacology : Research indicates that this compound may serve as a scaffold for developing new drugs targeting neurological disorders through its action on GABA receptors.

- Antiepileptic Potential : Analogous compounds have demonstrated significant activity as antiepileptic agents, suggesting that this compound may possess similar properties .

- Therapeutic Development : Ongoing studies are exploring its potential in developing peptide-based drugs that target specific proteins or receptors in the body, offering specificity and reduced side effects compared to traditional small molecule drugs.

Case Studies

Several studies highlight the compound's potential:

- Study on Enzyme Interactions : In one study, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways related to disease processes. Results indicated significant enzyme inhibition, suggesting potential therapeutic applications.

| Study | Findings | Implications |

|---|---|---|

| Enzyme Inhibition Study | Significant inhibition of target enzymes | Potential for drug development targeting metabolic pathways |

| Neurotransmitter Modulation Study | Enhanced GABA-mediated inhibition | Possible use in treating anxiety and epilepsy |

Synthesis and Structural Modifications

The synthesis of this compound typically involves asymmetric reduction methods. Structural modifications can enhance its interaction with biological targets, allowing researchers to design more effective analogs. For instance, modifications at the pyrrolidine ring or the phenyl group can influence binding affinity and specificity towards various receptors.

Propiedades

IUPAC Name |

3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEMEKSASUGYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-68-3 | |

| Record name | 3-Phenylproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.